7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one
Overview
Description
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is a compound belonging to the chromen-4-one family, which is a class of oxygen-containing heterocycles. These compounds are significant due to their diverse biological and pharmaceutical activities. The chromen-4-one framework serves as a major building block in many medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions. One common method is the reaction of 2-hydroxyacetophenone with phenol derivatives in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of eco-friendly catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxychroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxychromans, and various substituted chromen-4-one derivatives .
Scientific Research Applications
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-phenoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10-16(20-12-5-3-2-4-6-12)15(18)13-8-7-11(17)9-14(13)19-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLKKMGZLAZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236682 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87891-62-1 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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